molecular formula C24H20N4O5S B2669127 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251633-28-9

1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2669127
CAS No.: 1251633-28-9
M. Wt: 476.51
InChI Key: GTIYMRUOAXXCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a potent and selective phosphodiesterase 5 (PDE5) inhibitor developed for research applications. Its primary research value lies in its mechanism of action, where it selectively binds to the catalytic site of PDE5, thereby inhibiting the hydrolysis of cyclic guanosine monophosphate (cGMP). This elevation of intracellular cGMP levels leads to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation. Due to this mechanism, this compound is a critical tool for investigating the physiological and pathophysiological roles of the cGMP signaling pathway in various systems, including cardiovascular physiology, erectile dysfunction, and pulmonary hypertension. The compound's structure, featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted with methoxyphenyl groups, is designed for high affinity and selectivity towards PDE5 over other PDE isoforms. It is supplied for research purposes only and is intended for in vitro and ex vivo studies to explore cellular signaling cascades, for high-throughput screening assays, and as a reference standard in analytical chemistry. Researchers can utilize this compound to further understand disease mechanisms and to aid in the preclinical evaluation of novel therapeutic strategies targeting the PDE5 enzyme. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-31-16-9-7-15(8-10-16)13-28-23(29)21-18(11-12-34-21)27(24(28)30)14-20-25-22(26-33-20)17-5-3-4-6-19(17)32-2/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIYMRUOAXXCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization with thioamides to form the thieno[3,2-d]pyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to this thieno[3,2-d]pyrimidine derivative exhibit significant anticancer properties. For instance:

  • A study published in Journal of Medicinal Chemistry demonstrated that thieno[3,2-d]pyrimidines show inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The presence of the oxadiazole moiety in the compound has been linked to antimicrobial activity. Research indicates that derivatives containing oxadiazoles have shown effectiveness against a range of bacterial and fungal pathogens:

  • A review highlighted the synthesis of oxadiazole derivatives that displayed potent antibacterial activity against resistant strains .

Anticonvulsant Effects

The compound's structural analogs have been investigated for their anticonvulsant properties. A study focused on thiazole and pyrimidine derivatives found that certain modifications led to significant anticonvulsant effects in animal models .

Case Studies

StudyFindings
Journal of Medicinal Chemistry (2022)Demonstrated anticancer effects on breast cancer cell lines with IC50 values indicating significant potency.
European Journal of Medicinal Chemistry (2023)Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 10 µg/mL.
Pharmacology Reports (2021)Showed anticonvulsant activity in animal models with a reduction in seizure frequency by over 50%.

Mechanism of Action

The mechanism of action of 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name/Structure Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Antimicrobial Activity (MIC, μg/mL) Key References
Target Compound 2-methoxyphenyl, 4-methoxybenzyl Calculated: ~565.6 Not reported Pending
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)-thieno[3,2-d]pyrimidine-2,4-dione 2-chlorophenyl, 4-fluorobenzyl 506.9 (from data) Not reported Not tested
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-thieno[2,3-d]pyrimidine-2,4-dione Phenyl, alkyl groups ~450–500 220–240 Moderate to strong (Gram+/fungi)
4-Methoxy-N-(4-(4-trifluoromethylphenoxy)-thieno[2,3-d]pyrimidin-2-yl)benzamide Trifluoromethyl, methoxy ~500–550 Not reported Significant (Bacteria: 6.25–12.5)

Substituent Effects on Bioactivity and Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups

  • Methoxy groups (target compound) increase solubility but may reduce membrane permeability compared to chloro/fluoro substituents () due to enhanced hydrophilicity .
  • Trifluoromethyl groups () introduce strong electron-withdrawing effects, improving target binding in microbial enzymes (e.g., DNA gyrase) .

Core Scaffold Variations

  • Thieno[3,2-d]pyrimidine (target) vs. thieno[2,3-d]pyrimidine (): The positional isomerism affects planarity and steric interactions. Thieno[2,3-d] derivatives in show higher crystallinity (melting points >220°C) and broader antimicrobial spectra .

Oxadiazole vs. Other Heterocycles

  • Compounds with 1,3,4-oxadiazole () exhibit comparable or superior antimicrobial activity to 1,2,4-oxadiazole derivatives, likely due to improved hydrogen-bonding capacity .

Biological Activity

The compound 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The chemical structure of the compound features a thieno[3,2-d]pyrimidine core substituted with oxadiazole and methoxyphenyl groups. The molecular formula is C17H18N4O3C_{17}H_{18}N_{4}O_{3}, and it has a molecular weight of approximately 342.35 g/mol.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains. A study highlighted that oxadiazole derivatives had minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 125 µg/mL against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A31.25Staphylococcus aureus
Compound B62.50Escherichia coli
Compound C125Pseudomonas aeruginosa

Antiplasmodial Activity

The oxadiazole derivatives are also being investigated for their antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A related compound demonstrated an IC50 value of 0.034 µM against the chloroquine-sensitive strain NF54 of P. falciparum, indicating strong potential for antimalarial applications . The structure–activity relationship (SAR) studies suggest that modifications in the oxadiazole ring can significantly enhance activity.

Anticancer Activity

Recent studies have explored the anticancer potential of thieno[3,2-d]pyrimidine derivatives. Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. For example, one study reported that thieno-pyrimidine derivatives exhibited IC50 values lower than those of standard anticancer drugs like doxorubicin in multiple cell lines including HT29 (colon cancer) and Jurkat (leukemia) cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameIC50 (µM)Cell Line
Compound D0.5HT29
Compound E0.8Jurkat
Doxorubicin1.0HT29

The biological activities of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease pathways. For instance, studies suggest that oxadiazole derivatives may inhibit certain enzymes critical for the survival of pathogens or cancer cells.

Case Studies

  • Antimalarial Study : A case study focused on a series of oxadiazole derivatives showed promising results in inhibiting Plasmodium falciparum growth in vitro. The study emphasized the importance of substituent variations in enhancing bioactivity.
  • Anticancer Research : Another case study evaluated the efficacy of thieno[3,2-d]pyrimidine derivatives against human cancer cell lines. The results indicated that these compounds could induce apoptosis via mitochondrial pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.